molecular formula C34H33NO7 B13359785 Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate

Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B13359785
M. Wt: 567.6 g/mol
InChI Key: AZHIMLFGWCQQQY-ZRTHHSRSSA-N
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Description

Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate is a complex organic compound with the molecular formula C22H27NO7 . This compound is characterized by its unique structure, which includes multiple benzyloxy groups and a tetrahydro-2H-pyran ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate involves several stepsThe reaction conditions typically involve the use of protecting agents, solvents, and catalysts to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl benzyl((2S,3R,4R,5S)-4,5-bis(benzyloxy)-2-hydroxy-6-oxotetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific arrangement of benzyloxy groups and the presence of a tetrahydro-2H-pyran ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C34H33NO7

Molecular Weight

567.6 g/mol

IUPAC Name

benzyl N-benzyl-N-[(2S,3R,4R,5S)-2-hydroxy-6-oxo-4,5-bis(phenylmethoxy)oxan-3-yl]carbamate

InChI

InChI=1S/C34H33NO7/c36-32-29(35(21-25-13-5-1-6-14-25)34(38)41-24-28-19-11-4-12-20-28)30(39-22-26-15-7-2-8-16-26)31(33(37)42-32)40-23-27-17-9-3-10-18-27/h1-20,29-32,36H,21-24H2/t29-,30-,31+,32+/m1/s1

InChI Key

AZHIMLFGWCQQQY-ZRTHHSRSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN([C@@H]2[C@H]([C@@H](C(=O)O[C@@H]2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN(C2C(C(C(=O)OC2O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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